7-Chloro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of 7-Chloro-3,4-dihydroquinolin-2(1H)-one and its derivatives can be efficiently achieved through cascade reactions and organocatalytic processes. One notable method involves a cascade three-component halosulfonylation of 1,7-enynes, utilizing arylsulfonyl hydrazides and NIS (or NBS) to produce densely functionalized 3,4-dihydroquinolin-2(1H)-ones through a sequence of sulfonyl radical-triggered α,β-conjugated addition, 6-exo-dig cyclization, and radical coupling (Zhu et al., 2016). Another approach involves the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, showcasing the versatility and chemical reactivity of the 7-chloroquinolin-2(1H)-one scaffold (Wilhelm et al., 2014).
Molecular Structure Analysis
The molecular structure and supramolecular arrangements of 7-chloroquinoline derivatives have been studied, revealing interesting aspects of their chemical nature. For example, structural analysis of arylaldehyde 7-chloroquinoline-4-hydrazones showed diverse supramolecular arrangements driven by N—H···N, C—H···X (X = N, O, or π), and π···π interactions, highlighting the structural complexity and potential for further chemical modification (Howie et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 7-Chloro-3,4-dihydroquinolin-2(1H)-one derivatives are diverse. For instance, synthesis methods can lead to compounds with antinociceptive, anti-inflammatory, and anticonvulsant properties, underlining the compound's versatility and potential for creating biologically active molecules (Wilhelm et al., 2014).
Scientific Research Applications
Enantiomerically Pure Quinolones Synthesis
Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones possess significant biological and pharmacological potential. A study outlines the synthesis of these compounds using benzothiazines as templates, achieved through an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester under mild conditions (Harmata & Hong, 2007).
Selenosulfonation in Synthesis
A novel selenosulfonation method for 1,7-enynes has been developed, facilitating the rapid synthesis of multifunctional 3,4-dihydroquinolin-2(1H)-ones. This room-temperature process offers a broad substrate scope and efficient yields, contributing to pharmaceutical and biological chemistry advancements (Qiu et al., 2017).
Anticancer Activity and Material Applications
Research has demonstrated the design, synthesis, and characterization of novel 2,3-dihydroquinazolin-4(1H)-ones with investigated optical, electrochemical properties, and moderate to good anticancer activities. Such studies underscore the versatility of 3,4-dihydroquinolin-2(1H)-ones in developing therapeutics and materials science applications (Kamble et al., 2017).
Halosulfonylation Approach
A cascade three-component halosulfonylation of 1,7-enynes has been established for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method efficiently builds molecular complexity by forming multiple bonds, including C-S, C-C, and C-I (or C-Br), through a sulfonyl radical-triggered mechanism (Zhu et al., 2016).
Eco-Friendly Synthesis
An eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been reported, utilizing ionic liquids or an ionic liquid-water solvent system without additional catalysts. This method highlights the push towards greener chemistry practices in synthesizing such compounds (Chen et al., 2007).
properties
IUPAC Name |
7-chloro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKUREOLTIMYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546805 | |
Record name | 7-Chloro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
14548-50-6 | |
Record name | 7-Chloro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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